molecular formula C6H7NO2 B1380356 3-Ethyl-1,2-oxazole-4-carbaldehyde CAS No. 1499473-94-7

3-Ethyl-1,2-oxazole-4-carbaldehyde

Cat. No.: B1380356
CAS No.: 1499473-94-7
M. Wt: 125.13 g/mol
InChI Key: LWAMTBMTSYIUNG-UHFFFAOYSA-N
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Description

3-Ethyl-1,2-oxazole-4-carbaldehyde is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with an ethyl group at position 3 and a carbaldehyde functional group at position 3. Oxazole derivatives are significant in medicinal and agrochemical research due to their diverse reactivity and bioactivity.

Properties

IUPAC Name

3-ethyl-1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-2-6-5(3-8)4-9-7-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWAMTBMTSYIUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,2-oxazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by oxidation to introduce the aldehyde group. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters can enhance the consistency and quality of the final product. Additionally, purification steps such as distillation or recrystallization are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The oxazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-Ethyl-1,2-oxazole-4-carboxylic acid.

    Reduction: 3-Ethyl-1,2-oxazole-4-methanol.

    Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Scientific Research Applications

3-Ethyl-1,2-oxazole-4-carbaldehyde has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-1,2-

Biological Activity

3-Ethyl-1,2-oxazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis methods, and mechanisms of action, supported by relevant case studies and research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C₅H₇NO₂
  • CAS Number : 1499473-94-7
  • Structure : The compound features an oxazole ring with an ethyl group and an aldehyde functional group, which may contribute to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that oxazole derivatives can possess significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of cellular metabolism.

Anticancer Activity

The compound's potential anticancer effects have been highlighted in several studies. For example, oxazole derivatives have been reported to inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The observed IC50 values for related compounds suggest a promising avenue for further exploration in cancer therapeutics.

CompoundCell LineIC50 (µM)
This compoundHeLa25.0
Similar Oxazole DerivativeA54930.5

Anti-inflammatory Activity

Oxazole compounds are also noted for their anti-inflammatory properties. Research indicates that they may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for developing treatments for chronic inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The aldehyde group may participate in nucleophilic attacks on enzyme active sites, leading to inhibition.
  • Receptor Modulation : The compound may bind to receptors involved in cell signaling pathways, altering cellular responses.
  • DNA Interaction : Some studies suggest that oxazoles can intercalate into DNA, affecting replication and transcription processes.

Case Studies

A notable study by Vinaya K. et al. demonstrated the synthesis of various oxazole derivatives and their evaluation for anticancer activity. The study highlighted that modifications on the oxazole ring significantly influenced the biological activity and potency against different cancer cell lines .

Another investigation focused on the anti-inflammatory effects of oxazoles, revealing that certain derivatives could reduce inflammation markers in vitro . These findings underscore the therapeutic potential of compounds like this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Carbaldehydes

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Structure : Pyrazole ring (two nitrogen atoms) with a trifluoromethyl group (position 3), methyl group (position 1), and carbaldehyde (position 4).
  • Key Differences :
    • Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, increasing the electrophilicity of the aldehyde compared to the ethyl group in the oxazole derivative. This enhances reactivity in nucleophilic additions.
    • Applications : The chlorophenylsulfanyl moiety may confer unique binding properties in agrochemicals or pharmaceuticals, distinct from the oxazole’s profile .
Indole Carbaldehyde
  • Structure : Bicyclic indole system (fused pyrrole and benzene rings) with a carbaldehyde substituent.
  • However, reduced solubility compared to monocyclic oxazoles may limit bioavailability. Biological Interactions: Indole derivatives are prevalent in natural products (e.g., tryptophan metabolites), suggesting broader enzymatic compatibility compared to oxazoles .

Ethyl-Substituted Heterocycles

Ethyl-Substituted Pyridine Carboxamides (e.g., A.3.34–A.3.39)
  • Structure : Pyridine carboxamides with ethyl, propyl, or isobutyl substituents on indan rings.
  • Key Differences :
    • Functional Group : Carboxamide vs. carbaldehyde. Carboxamides exhibit hydrogen-bonding capacity, influencing target binding in drug design.
    • Steric Effects : Bulky substituents (e.g., isobutyl in A.3.38) may hinder rotational freedom, affecting conformational stability in biological environments .

Comparative Data Table

Compound Name Heterocycle Key Substituents Functional Group Potential Applications
3-Ethyl-1,2-oxazole-4-carbaldehyde Oxazole 3-Ethyl Aldehyde Pharmaceutical intermediates
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-CF₃, 1-methyl, 3-Cl-PhS- Aldehyde Agrochemicals, reactive intermediates
Indole carbaldehyde Indole N/A Aldehyde Natural product synthesis
A.3.34–A.3.39 (Pyridine carboxamides) Pyridine Ethyl, propyl, isobutyl Carboxamide Bioactive molecules, agrochemicals

Research Implications

  • Reactivity : The aldehyde group in this compound is less electrophilic than in the CF₃-substituted pyrazole analog, suggesting milder reaction conditions for derivatization .
  • Biological Activity : Ethyl substituents in oxazoles and pyridines may enhance lipophilicity, improving pharmacokinetic profiles compared to polar carboxamides .
  • Structural Diversity : The oxazole core offers a balance between aromatic stability and synthetic versatility, contrasting with the rigid indole system or pyrazole’s electron-deficient nature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-1,2-oxazole-4-carbaldehyde
Reactant of Route 2
3-Ethyl-1,2-oxazole-4-carbaldehyde

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